Home > Products > Screening Compounds P81772 > 4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide
4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide - 7478-00-4

4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide

Catalog Number: EVT-14302470
CAS Number: 7478-00-4
Molecular Formula: C12H11N3O6S2
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide, also known as 4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide, is a compound with significant relevance in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase enzymes. The compound's structure consists of a nitro group and sulfonamide functionalities, which contribute to its biological activity. It is classified under sulfonamides, a well-known class of compounds that have been extensively studied for their pharmacological properties.

Source and Classification

This compound can be sourced from various chemical suppliers and is primarily classified as a sulfonamide derivative. Sulfonamides are characterized by the presence of a sulfonamide functional group (-SO2NH2) and are widely recognized for their antibacterial properties. The specific compound in question has been synthesized for research purposes and is used in various scientific studies related to enzyme inhibition and drug development.

Synthesis Analysis

Methods

The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide. This reaction is conducted in the presence of a base, such as triethylamine, within an organic solvent like dichloromethane.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for 4-nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide is C12H11N3O6S2C_{12}H_{11}N_{3}O_{6}S_{2}, with a molecular weight of approximately 357.4 g/mol. The IUPAC name reflects its complex structure, which includes both nitro and sulfonamide groups.

Data

  • CAS Number: 7478-00-4
  • InChI Key: AGZMQTIIZFXACL-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N+[O-])S(=O)(=O)N.
Chemical Reactions Analysis

Reactions

4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide can undergo several types of chemical reactions:

  1. Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  2. Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
  3. Oxidation: Oxidation reactions can occur at the sulfonamide nitrogen, leading to sulfonyl derivatives.

Technical Details

  • Common Reagents:
    • For reduction: Hydrogen gas, palladium on carbon catalyst.
    • For substitution: Nucleophiles such as amines or thiols.
    • For oxidation: Hydrogen peroxide or potassium permanganate.
Mechanism of Action

The mechanism of action for 4-nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of the enzyme, this compound prevents the conversion of carbon dioxide to bicarbonate, thereby disrupting normal enzymatic function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point ranges from approximately 160°C to 162°C .

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

  1. Medicinal Chemistry: Used in research focused on developing new inhibitors for carbonic anhydrase, which has implications in treating conditions like glaucoma and epilepsy.
  2. Biological Studies: Employed to study enzyme inhibition mechanisms and their physiological roles.
  3. Industrial Applications: Utilized in synthesizing other sulfonamide derivatives relevant in pharmaceuticals and agrochemicals .
Introduction to 4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide in Targeted Drug Design

Role of Sulfonamide Scaffolds in Carbonic Anhydrase Inhibition

The primary sulfonamide group (–SO₂NH₂) serves as a potent zinc-binding group (ZBG) that coordinates tetrahedrally with the Zn²⁺ ion at the catalytic site of carbonic anhydrase (CA) isoforms. This interaction forms the structural basis for nanomolar-level enzyme inhibition [4] [6]. The compound's dual sulfonamide configuration potentially enables simultaneous interaction with both the catalytic zinc and adjacent hydrophilic/hydrophobic regions within the CA active site cleft.

Molecular modeling reveals that the 4-nitrobenzene moiety extends into the hydrophobic region of the CA active site, forming van der Waals contacts with residues Val-121, Phe-131, and Leu-198. Meanwhile, the terminal sulfamoylphenyl group orients toward the solvent-accessible region, providing opportunities for isoform-selective interactions [4]. The para-nitro substituent significantly enhances binding affinity through both electronic effects (increasing sulfonamide acidity) and steric complementarity with the hydrophobic wall of the CA IX active site – a tumor-associated isoform overexpressed in hypoxic malignancies [4] [6].

Table 2: Comparative Inhibition Profiles of Sulfonamide Derivatives Against Carbonic Anhydrase Isoforms

Compound ClasshCA IX IC₅₀ (nM)hCA II IC₅₀ (nM)Selectivity Ratio (CA II/IX)
Classical CAIs (Acetazolamide)25000120.00048
SLC-0111 (Clinical Candidate)454500100
4-Thiazolone-benzenesulfonamides [4]10.93–25.061550–392062–142
4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide (Predicted)15–50*2500–6000*50–400*

* Estimates based on structural analogs and molecular modeling data [4] [6]

Structure-activity relationship (SAR) analysis indicates that modifications at the N-4 position of the benzenesulfonamide scaffold dramatically influence isoform selectivity. Bulky hydrophobic substituents enhance selectivity for tumor-associated CA IX over off-target cytosolic CA II by exploiting differential topology in the active site rim regions [4] [8]. The electron-withdrawing nitro group in this compound likely enhances zinc coordination by increasing sulfonamide acidity, while its planar configuration facilitates π-stacking interactions with aromatic residues lining the CA IX active site [6].

Hypoxia-Targeted Chemotherapy and Tumor Microenvironment Modulation

Solid tumors develop profoundly hypoxic regions due to disorganized vasculature and rapid cellular proliferation. This hypoxia stabilizes hypoxia-inducible factor-1α (HIF-1α), which transcriptionally activates CA9 gene expression – leading to dramatic CA IX overexpression (up to 150-fold increase) on tumor cell surfaces [4] [6]. This enzyme plays a pivotal role in maintaining the acidic tumor microenvironment (TME) by catalyzing CO₂ hydration: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. The resulting extracellular acidification (pH 6.5–6.9) promotes invasion, metastasis, chemoresistance, and immune evasion [4].

4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide selectively inhibits CA IX with high potency (predicted IC₅₀ 15–50 nM), disrupting pH regulation in hypoxic tumor regions. By blocking bicarbonate production and proton extrusion, this compound reverses tumor-induced acidification – increasing intracellular acidification while alkalinizing the extracellular space [4] [6]. This dual effect disrupts the pH gradient that tumor cells depend on for survival and proliferation. Experimental studies on structurally similar compounds demonstrate significant apoptosis induction (22-fold increase in annexin V-FITC staining) in triple-negative breast cancer (MDA-MB-231) cells under hypoxic conditions [4].

The compound's membrane-impermeant characteristics (due to its polar sulfonamide groups and molecular weight >350 Da) provide additional therapeutic advantages. Limited cellular uptake ensures selective targeting of extracellular CA IX rather than intracellular off-target isoforms like CA I/II [6]. HPLC studies of analogous compounds confirm restricted cellular penetration (≤2% intracellular accumulation), minimizing off-target effects while maximizing extracellular CA IX inhibition [6]. This selective targeting synergizes with conventional chemotherapeutics whose efficacy is often compromised in acidic microenvironments [4].

Multitargeted Anticancer Strategies Involving Sulfonamide Derivatives

The structural complexity of 4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide enables engagement with multiple oncologically relevant targets beyond CA IX:

  • Antibacterial/Antibiofilm Activity: Structurally related sulfonamides exhibit potent growth inhibition against Staphylococcus aureus (80.69% at 50 μg/mL) and significant antibiofilm effects against Klebsiella pneumoniae (79.46% inhibition) [4]. This secondary activity is clinically relevant given the established connections between intratumoral bacteria and chemotherapy resistance. Bacterial β-glucuronidases can reactivate irinotecan metabolites, while microbial dysbiosis influences immune checkpoint inhibitor responses. The compound's antimicrobial action may therefore enhance conventional chemotherapy efficacy [4].

  • Apoptosis Induction: Molecular docking reveals favorable binding interactions between the nitro-aromatic moiety and regulatory domains of pro-apoptotic proteins. Analogous compounds demonstrate activation of caspase-3/7 pathways and disruption of mitochondrial membrane potential in cancer cells. The 22-fold apoptosis induction observed with related 4-thiazolone-benzenesulfonamides suggests significant direct cytotoxic mechanisms beyond microenvironment modulation [4].

  • Reactive Oxygen Species (ROS) Modulation: Emerging evidence suggests that CA IX inhibition increases intracellular ROS accumulation by disrupting pH homeostasis. When combined with ferroptosis-inducing agents, this creates synergistic cytotoxicity through iron-catalyzed lipid peroxidation [6]. The electron-deficient nitro group in this compound may further enhance ROS generation through redox cycling mechanisms.

Table 3: Multitargeted Biological Activities of Structurally Related Sulfonamides

Biological ActivityExperimental FindingsPotential Therapeutic Impact
CA IX InhibitionIC₅₀ 10.93–25.06 nM [4]Tumor acidification reversal
Antibacterial Action80.69% growth inhibition of S. aureus at 50 μg/mL [4]Prevention of chemotherapy-compromising infections
Anti-biofilm Activity79.46% inhibition against K. pneumoniae biofilms [4]Disruption of antibiotic-resistant bacterial communities
Apoptosis Induction22-fold increase in annexin V-FITC staining [4]Direct cancer cell cytotoxicity
hCA VII InhibitionKᵢ 3.0–19.5 nM [8]Potential neuropathic pain management

Molecular docking studies against CA IX (PDB ID: 5FL6) indicate that the 4-nitrobenzene moiety occupies the hydrophobic pocket near Val-131, while the sulfamoylphenyl group forms hydrogen bonds with Gln-67 and Asn-62 at the active site entrance. This dual interaction mode explains the compound's high binding affinity (predicted ΔG = -10.2 kcal/mol) and selectivity profile [4]. The nitro group participates in charge-transfer interactions with His-94 – a residue less conserved in off-target CA isoforms [4] [6].

Properties

CAS Number

7478-00-4

Product Name

4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide

IUPAC Name

4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide

Molecular Formula

C12H11N3O6S2

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C12H11N3O6S2/c13-22(18,19)11-5-1-9(2-6-11)14-23(20,21)12-7-3-10(4-8-12)15(16)17/h1-8,14H,(H2,13,18,19)

InChI Key

AGZMQTIIZFXACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.